Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate

HDAC6 Isoform selectivity Non-hydroxamic zinc-binding group

Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate (CAS 2230804-32-5) is a member of the 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) class of compounds, which have emerged as selective, non-hydroxamic acid histone deacetylase 6 (HDAC6) inhibitors acting via a mechanism-based electrophilic zinc-binding mode. The compound features a methyl ester at the para position of the phenyl ring attached to the oxadiazole C2, distinguishing it from the free carboxylic acid and tert-butyl ester analogs.

Molecular Formula C11H8F2N2O3
Molecular Weight 254.193
CAS No. 2230804-32-5
Cat. No. B2923871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate
CAS2230804-32-5
Molecular FormulaC11H8F2N2O3
Molecular Weight254.193
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C(F)F
InChIInChI=1S/C11H8F2N2O3/c1-17-11(16)7-4-2-6(3-5-7)9-14-15-10(18-9)8(12)13/h2-5,8H,1H3
InChIKeyAPFFFPYJQGJIKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate: A Bench-Stable DFMO Warhead Intermediate for HDAC6-Targeted Probe Development


Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate (CAS 2230804-32-5) is a member of the 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) class of compounds, which have emerged as selective, non-hydroxamic acid histone deacetylase 6 (HDAC6) inhibitors acting via a mechanism-based electrophilic zinc-binding mode [1]. The compound features a methyl ester at the para position of the phenyl ring attached to the oxadiazole C2, distinguishing it from the free carboxylic acid and tert-butyl ester analogs. The DFMO scaffold is characterized by remarkable HDAC6 isoform selectivity (>100-fold over HDAC1 in many analogs) and high oral bioavailability, making it a critical warhead for designing in vivo-compatible HDAC6 chemical probes [1]. However, the inherent electrophilicity of the oxadiazole ring also renders these compounds prone to aqueous degradation and generation of potentially toxic hydrolysis products—a liability that careful analog selection can mitigate [1].

Why Generic Substitution of Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate Risks Experimental Inconsistency


Within the DFMO series, the identity of the ester substituent on the benzoate ring is not a passive position but a decisive determinant of both chemical stability and biological activity. The methyl ester provides a defined balance between lipophilicity and hydrolytic susceptibility: it is sufficiently stable for handling and purification, yet it can be hydrolyzed to the corresponding carboxylic acid under controlled conditions, enabling late-stage diversification into amides or other conjugates. In contrast, the tert-butyl ester analog introduces steric bulk that reduces HDAC6 binding affinity, while the free carboxylic acid carries a negative charge at physiological pH, which may impair membrane permeability and oral bioavailability [1]. Furthermore, the DFMO scaffold itself cannot be simply exchanged for trifluoromethyl-oxadiazoles, which exhibit different electromeric properties and bioactivation kinetics, nor for hydroxamic acid-based HDAC6 inhibitors, which bear mutagenic and genotoxic liabilities absent in the DFMO class [1][2]. These factors make the specific methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate a non-fungible starting point for reproducible SAR exploration.

Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate: Quantitative Differentiation Evidence Against Closest Analogs


DFMO-Class HDAC6 Isoform Selectivity vs. Hydroxamic Acid Inhibitors: Greater Than 100-Fold Window

The DFMO scaffold, represented by methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate, achieves HDAC6 inhibition through a distinct electrophilic mechanism that confers superior isoform selectivity compared to classical hydroxamic acid zinc-binding groups. In head-to-head cellular profiling, DFMO-based inhibitors demonstrate >100-fold selectivity for HDAC6 over HDAC1, whereas the hydroxamic acid-based reference inhibitor SAHA (vorinostat) inhibits HDAC1 and HDAC6 with nearly equipotent activity [2]. This selectivity is intrinsic to the DFMO warhead and is retained across structurally diverse capping groups, including the benzoate ester series [1]. The difluoromethyl group acts as a latent electrophile that is activated upon coordination to the HDAC6 catalytic zinc ion, a mechanism unavailable to trifluoromethyl or monofluoromethyl analogs [1].

HDAC6 Isoform selectivity Non-hydroxamic zinc-binding group

Aqueous Stability and Electrophilic Degradation: DFMO vs. Trifluoromethyl-Oxadiazole Analogs

The DFMO series, including methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate, exhibits a quantifiable susceptibility to aqueous degradation that is directly relevant to procurement and experimental planning. Studies show that DFMO compounds degrade in aqueous solution via ring-opening hydrolysis, generating acylhydrazide products; the half-life is modulated by the electron-withdrawing character of substituents on the oxadiazole ring [1]. The difluoromethyl group confers intermediate electrophilicity: more electrophilic than trifluoromethyl-oxadiazoles (which are less reactive but also less potent HDAC6 substrates) and less electrophilic than monofluoromethyl or non-fluorinated analogs (which may degrade too rapidly for reliable assay use). Quantum mechanical calculations confirm that the difluoromethyl substituent positions the oxadiazole at a reactivity 'sweet spot' that balances bioactivation kinetics against premature hydrolysis [1]. Users of this compound must prepare fresh DMSO stocks and avoid extended aqueous incubation unless monitoring for degradation products.

Chemical stability Aqueous degradation Electrophilicity

Ester Substituent Impact: Methyl Ester vs. tert-Butyl Ester vs. Free Carboxylic Acid in DFMO Benzoate Series

Within the DFMO benzoate subclass, the ester moiety is a critical determinant of both pharmacological and physicochemical properties. The methyl ester of 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate serves as a synthetic handle that can be selectively hydrolyzed to the free acid for further conjugation, while maintaining moderate lipophilicity (clogP) for cell permeability. Cross-study comparison of SAR data from DFMO series reveals that replacement of the methyl ester with a tert-butyl ester introduces steric clash with the HDAC6 binding pocket, resulting in a measurable loss of inhibitory potency (estimated 5- to 10-fold reduction based on class trends) [1]. Conversely, the free carboxylic acid (CAS 1282022-66-5) carries a formal negative charge at pH 7.4, significantly reducing passive membrane permeability and oral bioavailability relative to the neutral methyl ester [1]. The methyl ester thus occupies a productive intermediate position: it is neither too bulky (tert-butyl) nor too polar (free acid) for efficient HDAC6 engagement.

Ester hydrolysis Prodrug design Structure-Activity Relationship

Oral Bioavailability and In Vivo Clearance: DFMO Scaffold vs. Hydroxamic Acid HDAC6 Inhibitors

DFMO-based compounds, including methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate as a representative ester, demonstrate pharmacokinetic properties that are fundamentally superior to hydroxamic acid-containing HDAC6 inhibitors. The Ripa et al. study explicitly reports that DFMO compounds exhibit high oral bioavailability and low in vivo clearance in rat and mouse models, making them excellent tools for studying HDAC6 in vivo [1]. In contrast, hydroxamic acid-based HDAC6 inhibitors such as tubastatin A and nexturastat A suffer from poor oral bioavailability, rapid glucuronidation, and short plasma half-lives, limiting their utility to predominantly in vitro or intraperitoneal administration paradigms [2]. The absence of the hydroxamic acid moiety eliminates the metabolic liabilities associated with this functional group (glucuronidation, hydrolysis, potential mutagenicity), while the DFMO warhead's mechanism-based activation ensures sustained target engagement after oral dosing [1].

Pharmacokinetics Oral bioavailability In vivo clearance

Synthetic Tractability and Intermediate Status: Methyl Ester as a Diversification Node vs. Direct Amide Analogs

Unlike pre-formed amide or anilide DFMO analogs that commit the user to a fixed capping group, methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate functions as a versatile intermediate. The methyl ester can be hydrolyzed under mild basic conditions (LiOH, THF/H2O) to the corresponding carboxylic acid, which can then be coupled to diverse amine-containing capping groups via standard amide bond-forming reactions (HATU, EDC/HOBt). This modularity allows systematic exploration of the cap-binding region of HDAC6 without de novo synthesis of the DFMO warhead for each analog. In contrast, purchasing a compound where the capping group is already installed as an amide eliminates this diversification potential and may lock the user into a suboptimal or off-target-prone chemotype. The patent literature (e.g., WO2022029041A1) exemplifies extensive use of benzoate ester intermediates for generating focused HDAC6 inhibitor libraries [1].

Synthetic chemistry Late-stage diversification Amide coupling

High-Impact Application Scenarios for Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate in Biomedical Research


Generation of Focused HDAC6 Inhibitor Libraries via Late-Stage Amide Diversification

Procure methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate as the central intermediate. Hydrolyze the methyl ester to the free acid, then perform parallel amide coupling with 20–50 structurally diverse amines to generate a focused library of DFMO-capped HDAC6 inhibitors. This approach leverages the DFMO scaffold's established >100-fold selectivity for HDAC6 over HDAC1 [1] while systematically varying the cap group to optimize potency, isoform selectivity, and ADME properties. The methyl ester's intermediate hydrophilicity facilitates purification by standard flash chromatography. This workflow is superior to purchasing individual pre-formed amide analogs, as it preserves the option to explore unforeseen cap structures based on initial screening results [3].

In Vivo HDAC6 Target Engagement Studies Requiring Oral Bioavailability

For studies requiring oral dosing in rodent models of neurodegeneration, cancer, or inflammation, the DFMO scaffold provides the requisite pharmacokinetic profile (high oral bioavailability, low clearance) that is absent in hydroxamic acid-based HDAC6 inhibitors [1]. Use methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate as a synthetic precursor to prepare the specific DFMO-amide probe. The non-mutagenic DFMO warhead avoids the genotoxicity concerns associated with hydroxamic acid zinc-binding groups, enabling chronic dosing paradigms that are precluded for hydroxamate-based tools [2]. Fresh DMSO stocks should be prepared immediately before each dosing session, given the compound's documented susceptibility to aqueous degradation [1].

Mechanistic Studies of HDAC6 Catalytic Bioactivation and Irreversible Inhibition Kinetics

The DFMO class acts as mechanism-based, essentially irreversible inhibitors of HDAC6, wherein the oxadiazole ring undergoes enzyme-catalyzed hydrolysis to generate an acylhydrazide that coordinates the catalytic zinc ion [1]. Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate and its hydrolyzed products serve as tools to dissect this bioactivation mechanism. Researchers can monitor the time-dependent formation of the acylhydrazide product by LC-MS and correlate it with irreversible loss of HDAC6 enzymatic activity. The methyl ester offers a convenient UV chromophore for HPLC monitoring. This application is uniquely suited to DFMO compounds and cannot be replicated with simple hydroxamic acid inhibitors, which bind zinc directly without covalent activation [2].

Selective Chemical Knockdown of HDAC6 in Cells Without HDAC1 Interference

In cellular models where HDAC1 inhibition would confound interpretation (e.g., transcriptional regulation studies, acetylation proteomics), a DFMO-based probe derived from methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate can achieve selective HDAC6 inhibition at concentrations that spare HDAC1 (>100-fold selectivity window) [1][2]. This stands in marked contrast to SAHA or trichostatin A, which inhibit HDAC1 and HDAC6 with comparable potency. The methyl ester precursor enables the user to optimize the capping group for cellular permeability while retaining the HDAC6-selective warhead, thus generating a fit-for-purpose chemical tool for acetylome profiling experiments focused on cytosolic HDAC6 substrates (α-tubulin, cortactin, HSP90) [1].

Quote Request

Request a Quote for Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.